5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine is a heterocyclic compound that features both thiophene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Formation of 5-Formyl-2-thiopheneboronic acid: This can be achieved through the reaction of thiophene with formylating agents under controlled conditions.
Coupling Reaction: The 5-formyl-2-thiopheneboronic acid is then coupled with a suitable pyrimidine derivative using Suzuki-Miyaura coupling conditions. This involves the use of palladium catalysts and base in an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).
Major Products
Oxidation: 5-(5-Carboxythiophen-2-yl)-(2,4)-dihydroxypyrimidine.
Reduction: 5-(5-Hydroxymethylthiophen-2-yl)-(2,4)-dihydroxypyrimidine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring with a formyl group but lacks the pyrimidine moiety.
2,4-Dihydroxypyrimidine: Contains the pyrimidine ring with hydroxyl groups but lacks the thiophene ring.
Uniqueness
5-(5-Formylthiophen-2-yl)-(2,4)-dihydroxypyrimidine is unique due to the combination of the thiophene and pyrimidine rings, which imparts distinct electronic and structural properties. This dual functionality makes it a versatile compound for various applications in synthesis and materials science.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-pyrimidin-5-yl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3S/c12-4-5-1-2-7(15-5)6-3-10-9(14)11-8(6)13/h1-4H,(H2,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSLEQBYFXCOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)NC2=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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